molecular formula C22H34O2 B1515291 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol CAS No. 29106-17-0

2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxy-5-pentylphenol

Cat. No.: B1515291
CAS No.: 29106-17-0
M. Wt: 330.5 g/mol
InChI Key: KASVLYINZPAMNS-UHFFFAOYSA-N
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Description

CBGM is an analytical reference standard categorized as a phytocannabinoid. This product is intended for research and forensic applications.

Scientific Research Applications

Catalytic Oxidation and Hydroformylation Reactions

3,7-Dimethylocta-1,6-diene, a related compound to the query chemical, has been utilized in catalytic oxidation and hydroformylation reactions. These processes are crucial in the synthesis of various organic compounds. The catalytic oxidation by RhCl3–FeCl3 in oxygen yields derived methyl ketones, and hydroformylation by [RhH(CO)(PPh3)3] leads to the formation of aldehydes, both of which are important in organic synthesis (Mcquillin & Parker, 1975).

Telomerization in Chemical Synthesis

The palladium-catalyzed telomerization of isoprene with methanol, which involves a similar structure to the query compound, leads to the formation of various dienes. This process demonstrates significant control in the formation of specific compounds by altering the reaction conditions and solvent used (Heldt, Luehder, & Gaube, 1995).

Radical Additions and Ring Closure

Research involving the reactions of 3,7-dimethylocta-1,6-diene with organic radicals, closely related to the compound , has shown potential in synthesizing cyclopentane derivatives. These derivatives are significant in the development of various organic molecules and pharmaceuticals (Mcquillin & Wood, 1976).

Anti-Inflammatory Properties

Compounds structurally related to the query chemical have been isolated from Melicope semecarpifolia, showing potent inhibition on superoxide anion generation and elastase release by human neutrophils. These findings suggest potential anti-inflammatory applications (Chen, Cho, Hwang, & Chen, 2008).

Polymer Synthesis

3,7-Dimethylocta-1,6-diene (3,7-DMO) has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity in homopolymerization and cross-copolymerization highlights its potential in the field of polymer chemistry (Dolatkhani, Cramail, & Deffieux, 1995).

Properties

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)-3-methoxy-5-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVLYINZPAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855219
Record name 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-17-0
Record name 2-(3,7-Dimethylocta-2,6-dien-1-yl)-3-methoxy-5-pentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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